molecular formula C13H8BF7S B146079 S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate CAS No. 131880-16-5

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

Cat. No. B146079
CAS RN: 131880-16-5
M. Wt: 340.07 g/mol
InChI Key: VTVISWLINKWMQZ-UHFFFAOYSA-N
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Description

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, also known as Umemoto reagent, is a chemical compound with the empirical formula C13H8BF7S . It is used as a reagent for trifluoromethylation of nucleophilic organic compounds . It has been used in the trifluoromethylation of aryl boronic acids and ortho-trifluoromethylation of arenes .


Molecular Structure Analysis

The molecular weight of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is 340.07 g/mol . The molecular structure of this compound is not explicitly mentioned in the search results.


Chemical Reactions Analysis

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is used as a reagent for trifluoromethylation of nucleophilic organic compounds . It has been used in the trifluoromethylation of aryl boronic acids and ortho-trifluoromethylation of arenes . It has also been used in the photoredox-catalyzed trifluoromethylation of electron-rich alkene .


Physical And Chemical Properties Analysis

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is a white crystalline solid . It is soluble in DMSO, DMF, MeCN, CH2Cl2, CHCl3, and partly soluble in THF. It is insoluble in PhMe, Et2O, and decomposes in MeOH . The melting point is 171-172°C .

Scientific Research Applications

Pd (II)-Catalyzed Trifluoromethylation

This compound is used in Pd (II)-catalyzed trifluoromethylation . This process involves the addition of a trifluoromethyl group to a molecule, which can significantly alter the molecule’s properties, such as its reactivity, stability, and polarity.

Copper-Catalyzed Trifluoromethylation

It is also used in copper-catalyzed trifluoromethylation of aryl boronic acids . In this reaction, a trifluoromethyl group is added to an aryl boronic acid in the presence of a copper catalyst.

Pd-Catalyzed Electrophilic Ortho-Trifluoromethylation of Arenes

Another application of this compound is in Pd-catalyzed electrophilic ortho-trifluoromethylation of arenes . This reaction involves the addition of a trifluoromethyl group to an arene at the ortho position, which can significantly alter the arene’s properties.

Stereoselective Preparation of Trifluoromethyl-Substituted Alkenes

This compound is used in the stereoselective preparation of trifluoromethyl-substituted alkenes . This process involves the addition of a trifluoromethyl group to an alkene in a way that controls the stereochemistry of the resulting product.

Trifluoromethyl-Bearing Quaternary Carbon Centers

It is also used in the creation of trifluoromethyl-bearing quaternary carbon centers by Pd-catalyzed intramolecular decarboxylative allylation of α-trifluoromethyl β-keto esters . This reaction involves the formation of a quaternary carbon center bearing a trifluoromethyl group.

Reagent for Trifluoromethylation of Nucleophilic Organic Compounds

This compound is a reagent for trifluoromethylation of nucleophilic organic compounds . This process involves the addition of a trifluoromethyl group to a nucleophilic organic compound, which can significantly alter the compound’s properties.

Safety and Hazards

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate may be harmful by inhalation, ingestion, or skin absorption . It is incompatible with strong oxidizing agents, alkali metals, and amines . It should be kept in a tightly closed container in a cool, dry place and used in a fume hood .

Future Directions

The field of electrophilic trifluoromethylation, which includes the use of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, is constantly developing . The development of new, more efficient, and easy-to-handle electrophilic trifluoromethylating agents is an ongoing area of research .

Mechanism of Action

Target of Action

The primary targets of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate are aryl, heteroaryl, and vinyl boronic acids . These compounds are often used in organic synthesis due to their ability to form carbon-carbon bonds .

Mode of Action

5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate interacts with its targets through a copper-catalyzed process for trifluoromethylation . This reaction is conducted under mild conditions and shows tolerance to moisture and a variety of functional groups .

Biochemical Pathways

The compound is used in the stereoselective preparation of trifluoromethyl-substituted alkenes via copper-catalyzed trifluoromethylation of terminal alkenes . This process leads to the formation of trifluoromethyl-bearing quaternary carbon centers by Pd-catalyzed intramolecular decarboxylative allylation of α-trifluoromethyl β-keto esters .

Pharmacokinetics

The compound’s molecular weight of 34007 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the compound’s action is the formation of trifluoromethyl-substituted alkenes . These compounds have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity.

Action Environment

The action of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate is influenced by environmental factors such as temperature and moisture. The compound is stable under normal storage conditions . The reaction it catalyzes is sensitive to moisture , suggesting that it should be handled under dry conditions to maintain its efficacy.

properties

IUPAC Name

5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVISWLINKWMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BF7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380541
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

CAS RN

131880-16-5
Record name 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What makes S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate a valuable reagent in organic synthesis?

A1: S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate serves as a powerful electrophilic trifluoromethylating agent. [] This means it can introduce a trifluoromethyl (CF3) group to electron-rich molecules. The CF3 group is highly desirable in pharmaceuticals and agrochemicals due to its unique properties, including enhanced metabolic stability and lipophilicity.

Q2: Can you provide specific examples of reactions where S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has proven effective?

A2: Certainly! One notable example is its use in the enantioselective electrophilic trifluoromethylation of β-keto esters. [] This reaction, facilitated by chiral nonracemic guanidines, offers a pathway to synthesize chiral molecules containing the trifluoromethyl group, which are highly valuable building blocks for various applications.

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